N1-(2-methoxyethyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide
Description
N1-(2-methoxyethyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique chemical properties .
Properties
IUPAC Name |
N-(2-methoxyethyl)-N'-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S2/c1-21-6-5-16-14(19)15(20)17-8-11-2-3-12(23-11)13(18)10-4-7-22-9-10/h2-4,7,9H,5-6,8H2,1H3,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEGVZKZVMKCMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC1=CC=C(S1)C(=O)C2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N1-(2-methoxyethyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide typically involves the reaction of 2-methoxyethylamine with 5-(thiophene-3-carbonyl)thiophene-2-carboxylic acid in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions and requires the use of a suitable solvent such as dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N1-(2-methoxyethyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
N1-(2-methoxyethyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N1-(2-methoxyethyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The thiophene rings in the compound can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N1-(2-methoxyethyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide can be compared with other thiophene derivatives such as:
Tipepidine: Used as an antitussive agent.
Tiquizium Bromide: Used as an antispasmodic.
Dorzolamide: Used in the treatment of glaucoma.
Tioconazole: An antifungal agent.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Biological Activity
N1-(2-methoxyethyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide is a synthetic compound belonging to the class of thiophene derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. Its unique structural features allow it to interact with various molecular targets, which may lead to significant therapeutic applications.
- IUPAC Name : N-(2-methoxyethyl)-N'-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]oxamide
- Molecular Formula : C15H16N2O4S2
- CAS Number : 1797190-40-9
- Molecular Weight : 352.42 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of 2-methoxyethylamine with 5-(thiophene-3-carbonyl)thiophen-2-carboxylic acid in the presence of oxalyl chloride, under anhydrous conditions with suitable solvents such as dichloromethane.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The thiophene rings in the compound can modulate the activity of various biological pathways, leading to:
- Antimicrobial Effects : The compound exhibits potential antibacterial and antifungal properties, likely through disruption of microbial cell wall synthesis or inhibition of essential metabolic pathways.
- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells by activating intrinsic pathways or inhibiting key survival signals .
Case Studies and Research Findings
- Anticancer Activity :
- Antimicrobial Testing :
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other thiophene derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
